molecular formula C19H15BrN4O5 B10916990 3-[(E)-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

3-[(E)-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10916990
M. Wt: 459.2 g/mol
InChI Key: ZEJOBOKCAFENHF-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings, hydrazone, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
  • 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-FLUORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of 3-{[(E)-2-(2,4-DIHYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom in the pyrazole ring, for example, may enhance its binding affinity to certain molecular targets compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C19H15BrN4O5

Molecular Weight

459.2 g/mol

IUPAC Name

[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-bromo-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C19H15BrN4O5/c1-24-10-15(20)17(23-24)19(28)29-13-4-2-3-11(7-13)9-21-22-18(27)14-6-5-12(25)8-16(14)26/h2-10,25-26H,1H3,(H,22,27)/b21-9+

InChI Key

ZEJOBOKCAFENHF-ZVBGSRNCSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.